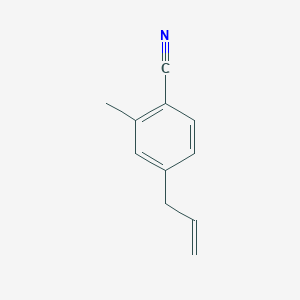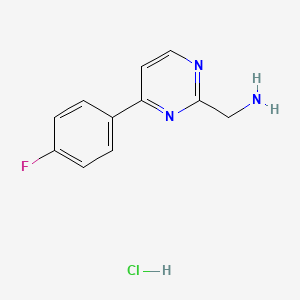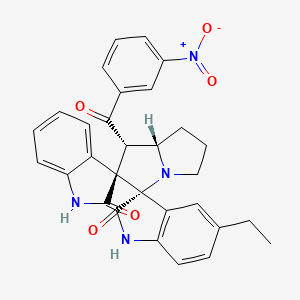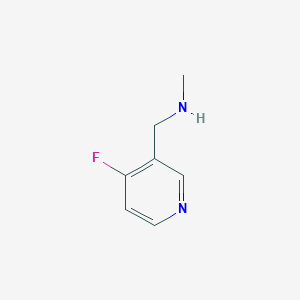
2-Methyl-4-prop-2-enylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-prop-2-enylbenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzene ring substituted with a methyl group, a prop-2-enyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-prop-2-enylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzonitrile with an appropriate allyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl group, followed by the addition of the allyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: 2-Methyl-4-prop-2-enylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 2-Methyl-4-prop-2-enylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In the materials science field, this compound can be used in the production of polymers and other advanced materials. Its unique structure allows for the design of materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-4-prop-2-enylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
類似化合物との比較
4-Methylbenzonitrile: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.
2-Methylbenzonitrile: Similar structure but without the prop-2-enyl group, affecting its reactivity and applications.
4-Prop-2-enylbenzonitrile: Similar but lacks the methyl group, influencing its chemical behavior.
Uniqueness: 2-Methyl-4-prop-2-enylbenzonitrile’s combination of substituents provides a unique reactivity profile, making it suitable for specific synthetic applications. Its structure allows for diverse chemical modifications, enhancing its utility in various fields.
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
2-methyl-4-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-3-4-10-5-6-11(8-12)9(2)7-10/h3,5-7H,1,4H2,2H3 |
InChIキー |
ADHAQBKSZOBIPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
![3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester](/img/structure/B12633133.png)


![4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12633151.png)
![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)

![1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)


![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)
